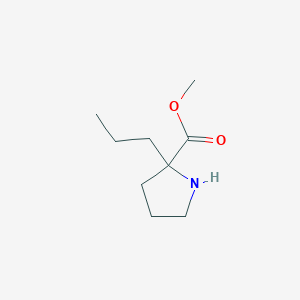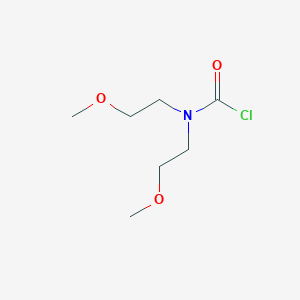
1,1-Difluoro-2-methylpropan-2-amine
Descripción general
Descripción
1,1-Difluoro-2-methylpropan-2-amine, also known as DFMA, is a synthetic compound that is frequently used in research and industry. It is the hydrochloride salt of 1,1-Difluoro-2-methylpropan-2-amine . The CAS Number is 1803583-55-2 and its molecular weight is 145.58 .
Physical And Chemical Properties Analysis
1,1-Difluoro-2-methylpropan-2-amine is a powder . It has a molecular weight of 145.58 . The storage temperature is 4 degrees Celsius . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Chemoselective Synthesis Applications
A novel synthetic protocol uses 1,3-dibromo-1,1-difluoro-2-propanone for the chemoselective preparation of 4-bromodifluoromethyl thiazoles, showcasing a strategy to introduce a bromodifluoromethyl group to the C4 of thiazoles. This synthon is highlighted for its potential in drug discovery programs and its amenability for further transformations, such as Br/F exchange useful in radiopharmaceuticals (Colella et al., 2018).
Catalytic and Enantioselective Synthesis
The enantio- and diastereoselective synthesis of 1,2-difluorides through chiral aryl iodide-catalyzed difluorination of cinnamamides is reported. This method affords compounds with vicinal, fluoride-bearing stereocenters, demonstrating selectivity for 1,2-difluorination over rearrangement pathways leading to 1,1-difluorination (Haj et al., 2019).
CO2 Capture Technologies
A comparative study highlights 2-amino-2-methylpropanol (AMP) as a promising absorbent for efficient CO2 capture. AMP's performance in absorption/desorption loops at industrial scales shows significant energy and solvent consumption reductions compared to monoethanolamine (MEA), underscoring its potential in CO2 capture technologies (Hüser et al., 2017).
Supramolecular Chemistry
The hydrogen-bonded molecular complex bis(1–hydroxy–2–methylpropan–2–aminium)selenate has been studied for its structure and vibrational properties. The formation of this complex through intermolecular proton transfer and its supramolecular arrangement via N-H⋯O and O-H⋯O interactions provide insights into the design of novel materials (Thirunarayanan et al., 2017).
Safety And Hazards
The safety information available indicates that 1,1-Difluoro-2-methylpropan-2-amine has several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For detailed safety and hazard information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .
Propiedades
IUPAC Name |
1,1-difluoro-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N/c1-4(2,7)3(5)6/h3H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTBFGGNMOJFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-2-methylpropan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-(1-Naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1432340.png)






